molecular formula C11H7FO B1613478 6-Fluoro-2-naphthaldehyde CAS No. 721968-77-0

6-Fluoro-2-naphthaldehyde

Cat. No. B1613478
CAS RN: 721968-77-0
M. Wt: 174.17 g/mol
InChI Key: IAZWESCHJCWOSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Fluoro-2-naphthaldehyde is C11H7FO . Its average mass is 174.171 Da and its monoisotopic mass is 174.048096 Da .

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

6-Fluoro-2-naphthaldehyde can be used in aromatic nucleophilic substitution (SNAr) reactions . These reactions are important in organic chemistry as they result in the formation of chemically important C-C, C-S, and C-O bonds . The presence of a formyl group was found to be essential for the reaction to take place .

Synthesis of Reaction Intermediates

SNAr reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates . The presence of electron-withdrawing groups on the aromatic ring increases the reactivity as they stabilize the negatively charged intermediate/transition state formed by the addition of a nucleophile on an aromatic ring .

Pharmaceuticals

The SNAr reactions involving 6-Fluoro-2-naphthaldehyde can be used in the synthesis of pharmaceuticals . The ability to form important bonds and the increased reactivity due to the presence of electron-withdrawing groups make it a valuable compound in pharmaceutical synthesis .

Natural Products

6-Fluoro-2-naphthaldehyde can also be used in the synthesis of natural products . The SNAr reactions it undergoes can lead to the formation of various natural products .

Herbicides

The compound is also useful in the synthesis of herbicides . The SNAr reactions it undergoes can lead to the formation of various herbicides .

Fluorescent Probes

6-Fluoro-2-naphthaldehyde can be used in the synthesis of fluorescent probes . These probes can be used for various applications, including the study of biological systems .

Safety and Hazards

The safety data sheet for a related compound, 1-Fluoro-2-naphthaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds such as 4-fluoro-1-naphthaldehyde and 1-fluoro-2-naphthaldehyde have been studied . These compounds participate in aromatic nucleophilic substitution (SNAr) reactions, suggesting that 6-Fluoro-2-naphthaldehyde may have similar targets.

Mode of Action

6-Fluoro-2-naphthaldehyde likely interacts with its targets through an aromatic nucleophilic substitution (SNAr) reaction . This reaction proceeds via a concerted mechanism, forming a single transition state. The presence of a formyl group is essential for the reaction to take place .

Biochemical Pathways

The snar reaction it undergoes results in the formation of chemically important c-c, c-s, and c-o bonds . These reactions have significant synthetic utility, especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .

Pharmacokinetics

The introduction of solvent in similar compounds increases the activation energy barrier, indicating a significant effect of solvents on transition state . This could impact the bioavailability of 6-Fluoro-2-naphthaldehyde.

Result of Action

Similar compounds have been used as fluorescence probes due to their hydrophobic nature and excellent sensing and selectivity properties towards anions and cations .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 6-Fluoro-2-naphthaldehyde. For instance, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine . Additionally, the order of reactivity was found to be highest in the gas phase, followed by DMSO, and then protic polar solvents like methanol and water .

properties

IUPAC Name

6-fluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZWESCHJCWOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630454
Record name 6-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

721968-77-0
Record name 6-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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